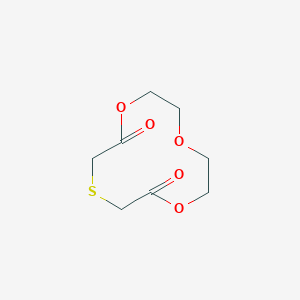
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixtThis compound is a mixture of L-Glutamine,N2-(phenylacetyl)-,monosodium salt and sodium benzeneacetate, which are known for their stability and solubility at physiological pH levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine,N2-(phenylacetyl)-,monosodium salt involves the reaction of L-Glutamine with phenylacetic acid under specific conditions to form the N2-(phenylacetyl) derivative. This derivative is then converted to its monosodium salt form. Sodium benzeneacetate is prepared separately through the neutralization of benzeneacetic acid with sodium hydroxide. The two compounds are then mixed to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases mediated by G-protein coupled receptors (GPCR), particularly in the central nervous system and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate exerts its effects involves interaction with specific molecular targets and pathways. It is known to interact with GPCRs, influencing various cellular signaling pathways. This interaction can modulate physiological processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine,N2-(phenylacetyl)-,monosodium salt: A component of the mixture with similar properties.
Sodium benzeneacetate: Another component of the mixture with distinct chemical characteristics.
Novobiocin-tetracycline mixture: A different compound with unique applications and properties.
Uniqueness
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate stands out due to its stability, solubility at physiological pH, and potential therapeutic applications. Its ability to interact with GPCRs and modulate cellular signaling pathways makes it a unique compound with promising research and industrial applications .
Propriétés
Formule moléculaire |
C21H24N2Na2O5 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
disodium;(2S)-5-amino-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |
InChI |
InChI=1S/C13H18N2O3.C8H8O2.2Na/c14-8-4-7-11(13(17)18)15-12(16)9-10-5-2-1-3-6-10;9-8(10)6-7-4-2-1-3-5-7;;/h1-3,5-6,11H,4,7-9,14H2,(H,15,16)(H,17,18);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t11-;;;/m0.../s1 |
Clé InChI |
PQUMHFFDIAZNPG-XVSRHIFFSA-L |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


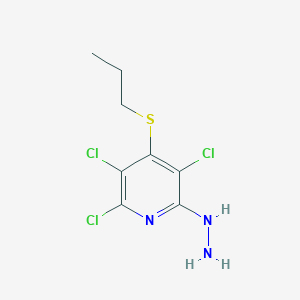
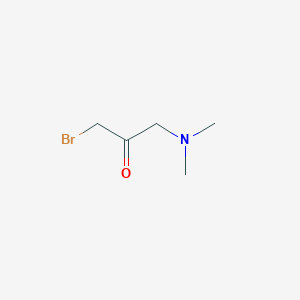

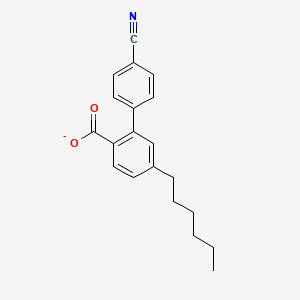
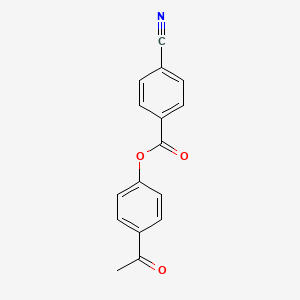
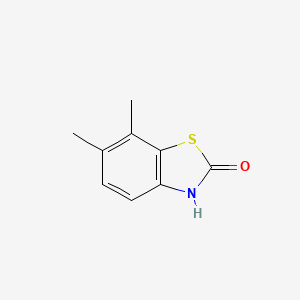
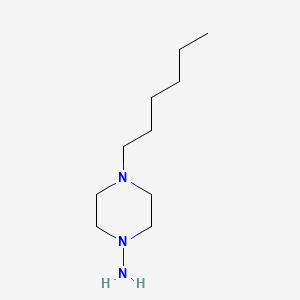
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
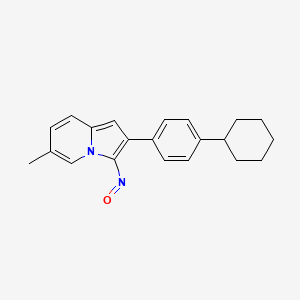
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
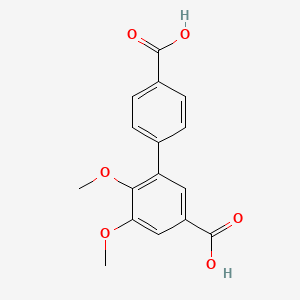
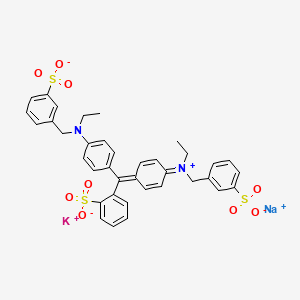
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
